Welcome to the BenchChem Online Store!
molecular formula C12H10Cl2N2 B1606623 1,2-Bis(4-chlorophenyl)hydrazine CAS No. 953-14-0

1,2-Bis(4-chlorophenyl)hydrazine

Cat. No. B1606623
M. Wt: 253.12 g/mol
InChI Key: BVPHWSDABGXRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05652239

Procedure details

A suspension of 4-chloronitrobenzene (2.5 g, 15.9 mM) in 50% aqueous NaOH (1 mL, 12.5 mM) was warmed to 60° C. Zinc dust (3 g, 46 mM) was added in portions at such a rate as to keep the reaction temperature below 80° C. After all the zinc had been added, the reaction mixture was diluted with 20% NaOH (6 mL, 30 mM) and water (10 mL). A second portion of zinc dust (4 g, 62 mM) was then added in one portion. The resulting reaction mixture was stirred at 80° C. for approximately 18 hrs. The mixture was cooled to room temperature, the solid was filtered, and washed several times with ether. The combined filtrates were concentrated and purified by flash column chromatography. This afforded the title compound as a yellow solid (1.25 g, 5 mM) which contained approximately 25% of an impurity. This mixture was used directly in the next step. NMR (d6 -DMSO, 250 MHz): 7.14 (d, J=9 Hz, 4H), 6.76 (d, J=9 Hz, 4H), 5.63 (br s, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1>[OH-].[Na+].O.[Zn]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for approximately 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 80° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed several times with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NNC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.